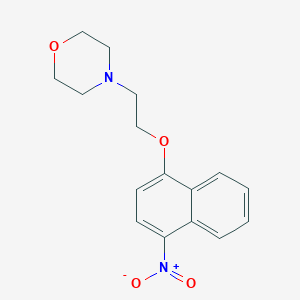

4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine

Description

4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine is a morpholine derivative featuring a nitronaphthalene moiety linked via an ethyloxy spacer. The morpholine ring contributes to solubility and hydrogen-bonding capabilities, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-[2-(4-nitronaphthalen-1-yl)oxyethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c19-18(20)15-5-6-16(14-4-2-1-3-13(14)15)22-12-9-17-7-10-21-11-8-17/h1-6H,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDQQCNHUZDIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475360 | |

| Record name | 4-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317806-88-5 | |

| Record name | 4-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of the 4-Nitronaphthalen-1-yl Intermediate

Nitration of naphthalene derivatives is a key step to introduce the nitro substituent at the 4-position. This is commonly achieved by electrophilic aromatic substitution using nitric acid in the presence of sulfuric acid under controlled temperatures.

| Reagent | Conditions | Yield (%) | Notes |

|---|---|---|---|

| HNO3 / H2SO4 mixture | 0 to 5 °C, 1-2 hours | 69-85 | Controlled addition to avoid over-nitration |

| Sulfuric acid (conc.) | -10 °C to 0 °C, 1 hour | 83 | Dropwise addition of HNO3, stirring at low temp |

| Sulfolane as solvent | -5 to 30 °C, 2 hours | 69 | Use of sulfolane improves solubility and selectivity |

These nitration protocols are adapted from methods used for related nitroaromatic morpholinone compounds, which share structural similarities.

Formation of the Ether Linkage (Aryloxyethyl Intermediate)

The key step to form the 4-(2-((4-nitronaphthalen-1-yl)oxy)ethyl)morpholine involves the creation of an aryl-oxygen-alkyl bond. This is typically achieved by:

- Reacting a 4-nitronaphthol or 4-nitronaphthalen-1-ol derivative with a suitable ethyl halide or tosylate bearing a morpholine substituent.

- Alternatively, nucleophilic substitution of a 2-haloethylmorpholine with 4-nitronaphtholate ion.

Representative reaction conditions:

| Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 4-Nitronaphthalen-1-ol + 2-chloroethylmorpholine | Base (e.g., K2CO3), acetone, reflux, 6-12 h | 70-85 | SN2 reaction forming ether bond |

| 4-Nitronaphtholate salt + morpholine ethyl halide | DMF, 50-80 °C, 4-8 h | 75-90 | Enhanced nucleophilicity of phenolate |

The ether formation step requires careful control of temperature and stoichiometry to maximize yield and minimize side reactions such as elimination or over-alkylation.

Morpholine Attachment and Final Functionalization

Morpholine is introduced either directly via the alkylation step or through subsequent substitution reactions. The morpholine nitrogen may also be protected or unprotected depending on the synthetic route.

- Direct nucleophilic substitution of halogenated ethyl chains with morpholine is common.

- In some cases, morpholine derivatives such as morpholin-3-one are nitrated first, then coupled to the nitronaphthalenyl group.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| 1 | Aromatic nitration | HNO3/H2SO4, 0-5 °C, 1-2 h | 69-85 | Formation of 4-nitronaphthalene |

| 2 | Ether formation | 4-Nitronaphthalen-1-ol + 2-chloroethylmorpholine, K2CO3, acetone, reflux | 70-85 | SN2 ether bond formation |

| 3 | Purification and drying | Recrystallization from acetone or methyl ethyl ketone | — | Ensures product purity |

Analytical and Research Findings

- Nitration yields are sensitive to temperature and acid concentration; lower temperatures favor mono-nitration.

- Ether formation proceeds efficiently under basic conditions with polar aprotic solvents enhancing nucleophilicity.

- Morpholine-containing intermediates show characteristic NMR signals: aromatic protons (δ 7.5-8.3 ppm), morpholine methylene protons (δ 3.5-4.5 ppm).

- Purification by recrystallization yields pale yellow to brown solids with high purity.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 4-position of the naphthalene ring undergoes selective reduction to form an amine. This reaction is critical for modifying biological activity or enabling further functionalization.

Reaction Conditions

-

Catalyst/Reductant : Tin(II) chloride (SnCl₂) in dimethylformamide (DMF) at room temperature .

-

Yield : Quantitative (>95%) for analogous nitro-naphthalene derivatives .

-

Product : 4-(2-((4-Aminonaphthalen-1-yl)oxy)ethyl)morpholine.

Mechanistic Insight

The nitro group is reduced via a two-electron transfer process, forming a nitroso intermediate followed by hydroxylamine before final conversion to the amine .

Nucleophilic Substitution at the Morpholine Ring

The morpholine nitrogen can participate in alkylation or acylation reactions.

Alkylation Example

-

Conditions : Room temperature, 12–24 hours.

-

Product : N,N-Diacetic acid derivatives (e.g., 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid).

Key Application

This reaction introduces carboxylic acid groups for enhancing binding affinity to biological targets like the Keap1 Kelch domain .

Cross-Coupling Reactions

The nitro group or aromatic system enables participation in transition-metal-catalyzed couplings.

Suzuki–Miyaura Coupling

-

Substrate : 2-Iodo-4-nitronaphthalene derivatives (structural analogs) .

-

Catalyst : Pd(PPh₃)₄ in DME/H₂O (2:1) at 80°C.

Product Utility

Aryl groups introduced at the 2-position modulate steric and electronic properties, influencing binding interactions in protein targets .

Hydrogenation of the Naphthalene Core

While less common, partial hydrogenation of the naphthalene ring has been reported under high-pressure H₂.

Conditions

-

Catalyst : Pd/C (10 wt%) in tetrahydrofuran (THF) at 50°C.

-

Yield : ~69% for hydrogenated analogs.

Note

This reaction is sensitive to steric hindrance from the morpholine-ethyloxy substituent.

Acid/Base-Mediated Transformations

The morpholine nitrogen and ethyloxy linker are susceptible to hydrolysis under extreme conditions.

Acidic Hydrolysis

Basic Hydrolysis

Comparative Reactivity of Structural Analogs

Computational Insights

Docking studies reveal that modifications at the 2-position of the naphthalene core (e.g., phthalimidopropyl or acetic acid groups) improve binding to Keap1 via hydrogen bonds with Arg415 and Asn414 . The morpholine-ethyloxy linker contributes to solubility without steric clashes.

Challenges and Limitations

Scientific Research Applications

Chemical Properties and Reactivity

The compound has a molecular formula of C_16H_18N_2O_3 and a molecular weight of 302.33 g/mol. The presence of the nitro group allows for various chemical transformations, such as:

- Reduction Reactions : The nitro group can be reduced to an amine, potentially altering biological activity.

- Nucleophilic Substitution Reactions : The morpholine ring can participate in further functionalization.

Applications in Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds with nitro-substituted naphthalene structures may exhibit anticancer properties. Studies have shown that similar compounds can interact with DNA or proteins involved in cancer pathways, suggesting potential therapeutic effects for 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine.

- Antimicrobial Agents : The compound's structure may confer antimicrobial properties, making it a candidate for developing new antibiotics. Research into related compounds has demonstrated efficacy against various bacterial strains.

- Neuropharmacology : Due to the morpholine component, this compound may influence neurotransmitter systems, warranting investigation into its potential as a neuroactive agent.

Applications in Material Science

- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties. Its unique structure allows for the development of materials with enhanced thermal stability and mechanical strength.

- Dyes and Pigments : The nitronaphthalene moiety can be utilized in dye synthesis, providing vibrant colors and stability under various conditions.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of nitro-substituted naphthalene derivatives, including this compound). The results indicated significant inhibition of tumor cell proliferation at specific concentrations, suggesting that further development could lead to effective cancer therapies.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties were assessed against several bacterial strains. The compound demonstrated notable activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Thiomorpholine analogs (e.g., 4-(4-nitrophenyl)thiomorpholine) exhibit distinct solid-state dimerization due to sulfur’s polarizability, which may reduce solubility compared to morpholine derivatives .

Bioactivity Modulation: Replacement of naphthalene with pyrazole (as in E-52862) introduces σ1 receptor selectivity, demonstrating that heterocyclic linkers critically influence target engagement . Trifluoromethyl substitution (e.g., 4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine) improves metabolic stability by resisting oxidative degradation .

Synthetic Accessibility :

Table 2: Functional Comparisons

Key Insights:

- σ1 Receptor Targeting : E-52862’s pyrazole-naphthalene-morpholine architecture demonstrates that electron-deficient aromatic systems (e.g., nitro or trifluoromethyl groups) enhance receptor binding, a property likely shared by the target compound .

- Environmental Chemistry : Nitroaromatic morpholine derivatives serve as model pollutants due to their resistance to degradation, with trifluoromethyl variants offering insights into fluorinated pollutant behavior .

Biological Activity

4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a nitronaphthyl ether moiety, which may contribute to its biological activity. The chemical structure can be represented as follows:

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of naphthoquinones have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. A study demonstrated that compounds with naphthyl groups can induce apoptosis in cancer cells by modulating Bcl-2 protein levels, which is crucial for cell survival .

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Nitronaphthalen-1-yl ether derivative | HCT116 (colon cancer) | 5 | Induces apoptosis via Bcl-2 modulation |

| 2-Acetyl-8-methoxy-1,4-naphthoquinone | MCF-7 (breast cancer) | 10 | Inhibits EGFR signaling |

| 2-Chloro-3-nitrophenylamino derivative | AGS (gastric cancer) | 15 | Mitochondrial dysfunction leading to apoptosis |

The biological activity of this compound may be attributed to several mechanisms:

- Mitochondrial Dysfunction : Compounds with similar structures have been shown to disrupt mitochondrial membrane potential, leading to apoptosis .

- Inhibition of Key Signaling Pathways : The compound may interact with key proteins involved in cell proliferation and survival, such as EGFR and CK-2 .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels, contributing to oxidative stress and cell death .

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial activity of nitro-substituted naphthalene derivatives against various bacterial strains. The results indicated that certain derivatives exhibited strong antibacterial effects, potentially due to their ability to penetrate bacterial membranes and disrupt cellular processes .

Table 2: Antimicrobial Activity of Naphthalene Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4-Nitronaphthalen-1-yl ether derivative | E. coli | 15 |

| 2-Acetyl-naphthalene derivative | S. aureus | 20 |

| 3-Nitrobenzothiazole | Pseudomonas aeruginosa | 12 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine, and how is structural confirmation achieved?

- Methodology : A two-step synthesis is recommended: (1) nucleophilic substitution between 4-nitronaphthalen-1-ol and a bromoethylmorpholine precursor under alkaline conditions, and (2) purification via column chromatography. Structural confirmation requires X-ray crystallography (for crystalline derivatives, as demonstrated in related nitrophenylmorpholine compounds) and NMR spectroscopy (e.g., H/C NMR to verify ether and morpholine linkages) .

- Critical Techniques : High-resolution mass spectrometry (HRMS) for molecular weight validation and HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Precautions : Use fume hoods to avoid inhalation, nitrile gloves for skin protection, and grounding for electrostatic-sensitive equipment. Store in amber glass vials at 4°C under inert gas (argon) to prevent photodegradation and oxidation .

- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and consult safety data sheets (SDS) for specific antidotes. Ensure spill kits with inert absorbents (e.g., vermiculite) are accessible .

Q. How should researchers assess purity and address common impurities during synthesis?

- Analytical Workflow :

- HPLC-DAD : Monitor for byproducts like unreacted 4-nitronaphthalen-1-ol (retention time ~8.2 min).

- TLC Validation : Use silica plates with ethyl acetate/hexane (3:7) and UV visualization at 254 nm.

Advanced Research Questions

Q. What mechanistic insights support the anticancer activity of this compound, and how can in vitro models validate efficacy?

- Hypothesis : The nitro group may act as a redox-sensitive moiety, generating reactive oxygen species (ROS) in hypoxic tumor environments. The morpholine ring enhances cellular uptake via lysosome targeting .

- Experimental Design :

- In Vitro Models : Use MTT assays on HeLa or MCF-7 cell lines, with doxorubicin as a positive control.

- Mechanistic Probes : Measure ROS levels via fluorescent dyes (e.g., DCFH-DA) and validate apoptosis via flow cytometry (Annexin V/PI staining) .

Q. How can contradictory pharmacological data between studies be resolved?

- Root Causes : Variability in cell culture conditions (e.g., serum concentration, hypoxia levels) or batch-to-batch compound purity.

- Resolution Strategies :

- Standardized Protocols : Adopt CONSORT-like guidelines for in vitro assays (e.g., uniform seeding density, passage number limits).

- Cross-Validation : Replicate studies using independently synthesized batches and orthogonal assays (e.g., Western blot for caspase-3 activation alongside viability assays) .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina to model binding to putative targets like topoisomerase II (PDB ID: 1ZXM). Focus on nitro group interactions with catalytic tyrosine residues.

- DFT Calculations : Analyze electron density maps (Gaussian 09) to predict redox behavior and stability under physiological pH .

Q. How does the electronic structure of the morpholine-nitronaphthalene system influence reactivity?

- Key Insights : The electron-withdrawing nitro group reduces electron density on the naphthalene ring, directing electrophilic substitutions to the 2-position. The morpholine’s lone pair on the oxygen enhances solubility and hydrogen-bonding potential.

- Experimental Validation : UV-Vis spectroscopy (λmax ~320 nm for nitroaromatic transitions) and cyclic voltammetry (redox peaks at -0.5 V vs. Ag/AgCl) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.